![molecular formula C11H12ClN3 B2412374 3-Chloro-4-(piperazin-1-yl)benzonitrile CAS No. 182181-32-4](/img/structure/B2412374.png)
3-Chloro-4-(piperazin-1-yl)benzonitrile
Overview
Description
3-Chloro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-Chloro-4-(piperazin-1-yl)benzonitrile involves a mixture of 3-chloro-1,2-benzothiazole and piperazine in tert-butyl alcohol, which is stirred in a 100-mL round-bottom flask at 120°C for 15 hours .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(piperazin-1-yl)benzonitrile is represented by the InChI code1S/C11H12ClN3/c12-10-7-9 (8-13)1-2-11 (10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
. This indicates that the compound consists of a benzene ring substituted with a chlorine atom and a piperazine ring. Physical And Chemical Properties Analysis
3-Chloro-4-(piperazin-1-yl)benzonitrile has a molecular weight of 221.69 . It is a solid substance with a melting point of 87 - 88°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
3-Chloro-4-(piperazin-1-yl)benzonitrile: has been investigated for its potential as a pharmacologically active compound. Researchers explore its interactions with biological targets, aiming to design novel drugs. Some studies have focused on its role as a scaffold for developing new antifungal agents .
Antifungal Properties
While not all derivatives of this compound exhibit antifungal activity, certain variants have demonstrated fungicidal effects against specific strains. For instance, compound 9a and 9d displayed fungicidal activity against Candida galibrata ATCC 15126 strain . Further research in this area could uncover additional antifungal applications.
Safety and Hazards
The compound is classified as a warning hazard under the GHS07 pictogram . It is harmful if swallowed or in contact with skin . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mechanism of Action
Mode of Action
It’s known that piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Piperazine derivatives have been reported to exhibit antimicrobial activity , suggesting they may interfere with bacterial cell wall synthesis or other vital processes.
Result of Action
Given its structural similarity to other piperazine derivatives, it may exhibit similar antimicrobial effects .
properties
IUPAC Name |
3-chloro-4-piperazin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPSPUJYQPNITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(piperazin-1-yl)benzonitrile |
Synthesis routes and methods
Procedure details
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